![molecular formula C15H13ClN2OS2 B368712 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 689743-82-6](/img/structure/B368712.png)
2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound belongs to the class of thioamide derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has been studied for its potential therapeutic properties in a variety of scientific research applications. Some of the key areas of research include:
1. Cancer Research: This compound has been found to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that this compound may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
2. Anti-inflammatory Research: This compound has also been studied for its potential anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
3. Antimicrobial Research: This compound has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. It has been suggested that this compound may inhibit the growth and replication of microorganisms by disrupting their cell membrane integrity.
Mécanisme D'action
More research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body.
2. Safety and Efficacy: More research is needed to determine the safety and efficacy of this compound in various therapeutic applications.
3. Drug Development: This compound has the potential to be developed into a drug for the treatment of cancer, inflammation, and microbial infections. More research is needed to optimize its pharmacological properties and to develop suitable drug delivery systems.
4. Combination Therapy: This compound may be used in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound has been found to exhibit anti-cancer, anti-inflammatory, and antimicrobial activity, and has the potential to be developed into a drug for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action, safety, and efficacy, and to develop suitable drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide in lab experiments include its potential therapeutic properties, its relatively easy synthesis method, and its ability to interact with various molecular targets in the body. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide. Some of the key areas of research include:
1.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves the reaction of 2-[(4-chlorophenyl)sulfanyl]acetic acid with 3-cyano-4,5-dimethylthiophene-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS2/c1-9-10(2)21-15(13(9)7-17)18-14(19)8-20-12-5-3-11(16)4-6-12/h3-6H,8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAFJYULRBSDEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

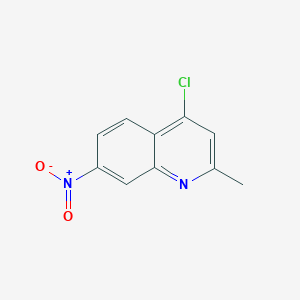
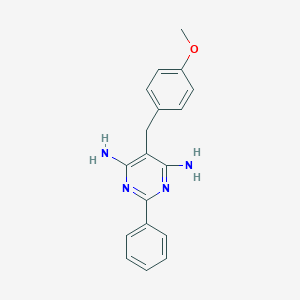

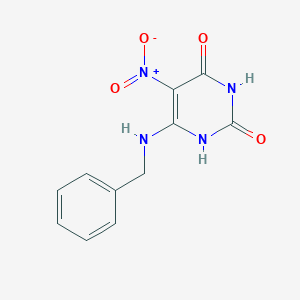
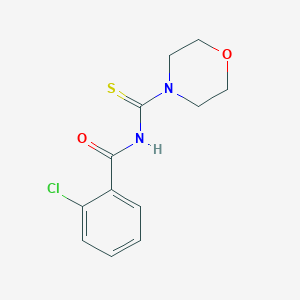


![N'-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B368705.png)


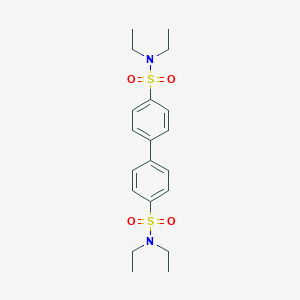
![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)
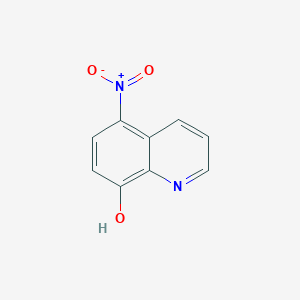
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B368730.png)